molecular formula C32H19Cl4F5N6O3 B5509948 1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B5509948
M. Wt: 772.3 g/mol
InChI Key: NONBIUFIQJMASZ-MDWZMJQESA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like the one often involves multiple steps, including the formation of intermediate compounds, and the use of specific reagents and catalysts to promote the desired reactions. For instance, the synthesis of similar compounds, such as chloro-derivatives of indazolo[2,3-a][3,1]benzoxazin-5-one and indazolo-[2,1-a]indazole-6,12-dione, involves the treatment of specific dicarboxylic acids with phosphorus pentachloride in reactions that yield multiple products through processes like the Freundler reaction (Lindsey, 1972).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, heteroatoms, and substituents, contributing to its complexity. X-ray diffraction techniques are commonly employed to determine the precise structure, including the configuration of atoms and the geometry of the molecule. Studies on similar molecules, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives, have been characterized using X-ray diffraction along with IR, 1H NMR, and 13C NMR techniques to elucidate their structural features (Şahin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups and the molecular structure. For example, ene reactions of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione demonstrate how specific functional groups participate in reactions to yield monoene and polyaddition products (Klimova et al., 2002). These reactions highlight the potential for diverse chemical transformations involving the compound .

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Crystallography studies, such as those conducted on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, provide insights into the solid-state structures and the importance of specific molecular interactions (De Souza et al., 2015).

Scientific Research Applications

Antifungal and Antimicrobial Properties

Compounds belonging to the 1,2,4-triazole class have been synthesized and characterized for their potential antifungal properties. The physicochemical properties such as solubility in various solvents and thermodynamic parameters of solubility and transfer processes suggest their potential application in biological systems, indicating a preference for lipophilic delivery pathways (Volkova, Levshin, & Perlovich, 2020). Additionally, compounds with fused 1,2,4-triazine derivatives have been synthesized and screened for their antimicrobial and antitumor activity, showcasing the versatility of these molecules in therapeutic applications (Abd El-Moneim et al., 2015).

Physicochemical Studies

Research on chloro-derivatives of indazoles and triazoles has contributed to understanding the chemical behavior and spectroscopic examination of these compounds, providing foundational knowledge for further applications in drug design and material science (Lindsey, 1972; Collins, Hughes, & Johnson, 1999).

Corrosion Inhibition

The triazole derivatives have also been investigated for their potential inhibitory activity against the acidic corrosion of steels. Studies involving the synthesis of 1,2,3-triazole derivatives of uracil and thymine and their corrosion inhibiting properties highlight the application of these compounds in protecting metals in industrial applications (Negrón-Silva et al., 2013).

Material Science and Photoluminescence

Further, triazole and indazole derivatives are being explored in material science, particularly in the development of high quantum efficiency luminescent materials. Such compounds are synthesized and characterized for their photoluminescence properties, indicating potential applications in optoelectronic devices and sensors (Bhat & Iftikhar, 2019).

properties

IUPAC Name

3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19Cl4F5N6O3/c33-14-5-4-12(18(35)9-14)8-13-2-1-3-17-26(13)43-47(28(17)16-7-6-15(34)10-19(16)36)20(48)11-45-30-27(42-44-45)31(49)46(32(30)50)29-24(40)22(38)21(37)23(39)25(29)41/h4-10,17,27-28,30H,1-3,11H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONBIUFIQJMASZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19Cl4F5N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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